1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid
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Overview
Description
1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid is a complex organic compound with a unique structure that includes an amino group, a dimethylamino phenyl group, and a cyclopentane carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the appropriate cyclopentane derivative and introduce the amino and dimethylamino phenyl groups through a series of substitution and addition reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biological pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The compound’s structure allows it to fit into binding sites of target molecules, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-{2-Amino-1-[4-(methylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid
- 1-{2-Amino-1-[4-(ethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid
- 1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclohexane-1-carboxylic acid
Uniqueness
1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid is unique due to its specific combination of functional groups and the cyclopentane ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H24N2O2 |
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Molecular Weight |
276.37 g/mol |
IUPAC Name |
1-[2-amino-1-[4-(dimethylamino)phenyl]ethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C16H24N2O2/c1-18(2)13-7-5-12(6-8-13)14(11-17)16(15(19)20)9-3-4-10-16/h5-8,14H,3-4,9-11,17H2,1-2H3,(H,19,20) |
InChI Key |
AKPLZGSBNSAWBY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CN)C2(CCCC2)C(=O)O |
Origin of Product |
United States |
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